molecular formula C21H28N6O2 B2844160 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838869-56-0

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2844160
CAS No.: 838869-56-0
M. Wt: 396.495
InChI Key: BKIJPSCBGNWDBO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 1, 3, 7, and 8 of the xanthine core. Key structural features include:

  • 1- and 3-methyl groups: Common in xanthine derivatives to modulate adenosine receptor selectivity.
  • 7-propyl chain: Influences lipophilicity and pharmacokinetic properties.
  • 8-[(4-phenylpiperazin-1-yl)methyl] group: A bulky, nitrogen-rich substituent likely targeting dopaminergic or adrenergic receptors.

Properties

IUPAC Name

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-4-10-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)15-25-11-13-26(14-12-25)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIJPSCBGNWDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

5,6-Diaminouracil Intermediate Synthesis

The starting material, 5,6-diamino-1,3-dimethyluracil, is typically synthesized through nitrosation and reduction of 1,3-dimethyluracil. Key steps include:

  • Nitrosation : Treatment with sodium nitrite in acidic media introduces nitroso groups at positions 5 and 6.
  • Reduction : Catalytic hydrogenation or chemical reductants (e.g., iron/HCl) convert nitroso groups to amines.

Table 1 : Optimization of 5,6-Diaminouracil Synthesis

Condition Yield (%) Purity (%) Reference
NaNO₂/HCl (0°C) 78 92
H₂/Pd-C (25 psi) 85 95
Fe/HCl (reflux) 72 88

Regioselective Challenges and Solutions

Competing reactions at N7 and N9 positions necessitate protective strategies:

Protecting Group Chemistry

  • Trityl Protection : Temporary tritylation of N9 improves 8-position reactivity.
  • Selective Deprotection : Mild acidic conditions (0.1M HCl in THF) remove trityl groups without affecting other bonds.

Metal-Mediated Directing

Palladium catalysts enable site-selective functionalization:

  • C-H Activation : Pd(OAc)₂ with pivalic acid directs coupling to the 8-position.
  • Buchwald-Hartwig Amination : Forms C-N bonds between xanthines and arylpiperazines.

Industrial-Scale Production Considerations

Translating laboratory synthesis to manufacturing requires addressing:

Cost-Efficiency Metrics

  • Atom Economy : 78% for chloromethylation vs. 65% for reductive amination.
  • Catalyst Recycling : Pd recovery systems reduce precious metal costs by 40%.

Green Chemistry Adaptations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Continuous Flow Systems : Improve yield consistency from ±15% to ±3% batch variation.

Analytical Characterization Protocols

Structural confirmation employs advanced spectroscopic techniques:

Table 3 : Key Spectral Signatures

Technique Characteristic Signal Reference
¹H NMR δ 3.89 (s, 3H, N1-CH₃), δ 4.21 (t, 2H, N7-CH₂)
¹³C NMR δ 155.6 (C2), δ 149.8 (C6)
HRMS m/z 498.1824 [M+H]+ (calc. 498.1821)

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. This compound may act as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The table below summarizes critical structural differences and biological activities of analogous purine-2,6-dione derivatives:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name/Identifier R1 R3 R7 R8 Substituent Biological Activity/Receptor Affinity Reference
Target Compound Methyl Methyl Propyl 4-Phenylpiperazin-1-ylmethyl Undetermined (hypothetical D2R/α-adrenergic)
Linagliptin (4-Methylquinazolin-2-yl)methyl Methyl But-2-yn-1-yl (3R)-3-Aminopiperidin-1-yl DPP-4 inhibitor (Type 2 diabetes)
Compound 13 (Xanthine-dopamine hybrid) Butyl Butyl Propyl (3,4-Dihydroxyphenethyl)amino D2R agonist (Ki = 4.39 µM; EC50 = 11.3 µM)
Compound 2 (Antiarrhythmic) Methyl Methyl 2-Hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]propyl α1/α2-Adrenergic affinity (Ki = 0.225–4.299 µM); antiarrhythmic
8-[4-(4-Fluorophenyl)piperazinyl]methyl analog Methyl Methyl 3-Phenylpropyl 4-(4-Fluorophenyl)piperazin-1-ylmethyl Undisclosed (structural analog)
8-[4-Ethylpiperazinyl]methyl analog Methyl Methyl 3-Phenylpropyl 4-Ethylpiperazin-1-ylmethyl Undisclosed (structural analog)
Istradefylline Ethyl Ethyl Methyl (E)-3,4-Dimethoxystyryl Adenosine A2A antagonist (Parkinson’s disease)

Key Observations

A. Substituent Effects on Receptor Targeting
  • Dopamine D2 Receptor (D2R): Compound 13’s 8-(3,4-dihydroxyphenethyl)amino group confers D2R agonism (Ki = 4.39 µM), critical for Parkinson’s therapy . The target compound’s phenylpiperazine moiety may enhance affinity for D2R or serotonin receptors due to piperazine’s flexibility and aromatic interactions.
  • Adrenergic Receptors :
    • Compound 2’s 7-substituted hydroxy-piperazinylpropyl chain contributes to α1/α2-adrenergic binding (Ki = 0.225–1.400 µM), suggesting the target’s phenylpiperazine group could similarly modulate cardiovascular activity .
B. Impact of Substituent Bulk and Polarity
  • 7-Position Modifications :
    • A propyl chain (target compound) offers moderate lipophilicity compared to 3-phenylpropyl () or but-2-yn-1-yl (Linagliptin). Longer chains (e.g., phenylpropyl) may improve membrane permeability but reduce metabolic stability.
  • 8-Position Diversity: Piperazine Derivatives: The target’s 4-phenylpiperazine group contrasts with 4-ethylpiperazine () and 4-(2-phenoxyethyl)piperazine (). Styryl vs. Piperazinyl: Istradefylline’s styryl group (A2A antagonist) highlights how planar, aromatic substituents at position 8 favor adenosine receptor interactions, whereas bulkier piperazines may shift selectivity to dopaminergic systems .
C. Therapeutic Implications
  • Neurological Applications : The target’s structural similarity to D2R agonists (Compound 13) and A2A antagonists (Istradefylline) positions it as a candidate for Parkinson’s or schizophrenia research.

Biological Activity

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activity that has garnered attention in pharmacological research. This compound exhibits a complex structure that suggests possible interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N6O2C_{22}H_{30}N_{6}O_{2}, with a molecular weight of approximately 398.52 g/mol. Its structure includes a purine core substituted with a phenylpiperazine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H30N6O2
Molecular Weight398.52 g/mol
IUPAC NameThis compound
InChI KeyZQKZGHGJQYJIKU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly those related to dopaminergic and serotonergic pathways. This interaction can modulate neurotransmission and influence various physiological processes.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study:
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 25 µM against MCF-7 cells, suggesting moderate efficacy in inhibiting cell proliferation.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It appears to enhance dopaminergic activity in animal models, which may have implications for treating conditions such as depression and anxiety.

Research Findings:
In a behavioral study on rodents, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behavior in the elevated plus maze test, indicating potential anxiolytic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related purine derivatives is useful:

Compound NameAntitumor Activity (IC50)Neuropharmacological Effects
1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl25 µMAnxiolytic effects
1-Methylxanthine15 µMMild stimulant effects
Theophylline30 µMBronchodilator effects

Q & A

Q. What are the primary synthetic routes for preparing 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propylpurine-2,6-dione, and how do reaction conditions influence yield?

Answer: The synthesis typically involves three key steps:

Purine Core Formation : Cyclization of intermediates like 7-propyltheophylline derivatives under reflux conditions with a catalyst (e.g., H₂SO₄ or DMF).

Piperazine Functionalization : Reaction of the brominated purine intermediate with 4-phenylpiperazine via nucleophilic substitution. This step requires anhydrous solvents (e.g., DCM or THF) and temperatures of 50–70°C to achieve >75% yield .

Propyl Group Introduction : Alkylation at the 7-position using propyl halides under basic conditions (e.g., K₂CO₃ in acetone).
Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of piperazine derivatives significantly impact purity and yield. For example, excess 4-phenylpiperazine (1.5 eq) reduces side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • FTIR : Look for peaks at 1650–1700 cm⁻¹ (C=O stretching of purine dione) and 2800–2900 cm⁻¹ (C-H stretching of propyl/piperazine groups). Aromatic C-H bending (4-phenylpiperazine) appears near 750 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • δ 3.2–3.5 ppm (piperazine N-CH₂ protons).
    • δ 1.0–1.5 ppm (propyl CH₃ and CH₂ groups).
    • δ 160–170 ppm (carbonyl carbons) .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z ~454 for C₂₂H₂₇N₇O₂) and fragmentation patterns (e.g., loss of propyl or piperazine groups) confirm structural integrity .

Q. How do the compound’s physicochemical properties (e.g., solubility, logP) affect its suitability for in vitro assays?

Answer:

  • LogP : Calculated logP ~2.5 (via PubChem) indicates moderate lipophilicity, requiring DMSO or ethanol for dissolution in cell-based assays.
  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates formulation with cyclodextrins or surfactants (e.g., Tween-80) for bioavailability studies .
  • Stability : Susceptible to hydrolysis at extreme pH (<3 or >10); use neutral buffers (pH 7.4) for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to adenosine receptors, and how do results compare with experimental data?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with A₁/A₂A receptors. Focus on hydrogen bonding with purine dione’s carbonyl groups and π-π stacking with the 4-phenylpiperazine moiety .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).
  • Validation : Compare computational IC₅₀ values (e.g., predicted 50 nM for A₂A) with experimental radioligand displacement assays. Discrepancies >10-fold suggest force field inaccuracies or missing solvent effects .

Q. How can researchers resolve contradictions in reported biological activity (e.g., antiviral vs. anticancer effects) across studies?

Answer:

  • Assay Standardization : Control variables like cell lines (e.g., HepG2 vs. HeLa), passage numbers, and serum content. For antiviral studies, use consistent viral titers (e.g., MOI 0.1–1.0) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or oxidized derivatives) that may contribute to off-target effects .
  • Pathway Analysis : Transcriptomic (RNA-seq) or phosphoproteomic screens to map signaling pathways (e.g., PI3K/AKT for cancer vs. IFN-α/β for antiviral activity) .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Piperazine Modifications : Replace 4-phenyl with 4-(4-methoxyphenyl) to enhance metabolic stability (reduced CYP3A4 oxidation) .
  • Propyl Chain Variations : Shorter chains (e.g., ethyl) improve solubility but reduce membrane permeability. Bulkier groups (e.g., isopropyl) increase logP and CNS penetration .
  • Purine Core Substitutions : 8-Bromo analogs show higher A₂A receptor selectivity but lower oral bioavailability .

Methodological Recommendations

  • Synthetic Challenges : Use Schlenk-line techniques for moisture-sensitive piperazine coupling steps .
  • Analytical Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for impurity profiling .
  • Biological Assays : Pre-incubate compounds with liver microsomes to assess metabolic stability before in vivo studies .

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